Cobalt;naphthalene-2-carboxylic acid
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Overview
Description
Cobalt;naphthalene-2-carboxylic acid is a coordination compound formed by the interaction of cobalt ions with naphthalene-2-carboxylic acid. This compound is part of the broader class of metal carboxylates, which are known for their diverse applications in various fields, including catalysis, material science, and medicine. The unique properties of cobalt and the aromatic nature of naphthalene-2-carboxylic acid make this compound particularly interesting for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;naphthalene-2-carboxylic acid typically involves the reaction of cobalt salts with naphthalene-2-carboxylic acid under controlled conditions. One common method is the acid-base reaction, where cobalt(II) acetate or cobalt(II) chloride is reacted with naphthalene-2-carboxylic acid in an aqueous or organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete dissolution and interaction of the reactants .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The product is typically purified through recrystallization or filtration to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Cobalt;naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: Reduction reactions can convert cobalt(III) back to cobalt(II).
Substitution: Ligand exchange reactions where the naphthalene-2-carboxylic acid ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products
Oxidation: Cobalt(III) complexes with modified ligands.
Reduction: Cobalt(II) complexes.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Cobalt;naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of adhesives, varnishes, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of cobalt;naphthalene-2-carboxylic acid involves the coordination of cobalt ions with the carboxylate group of naphthalene-2-carboxylic acid. This interaction stabilizes the cobalt ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and cellular membranes, leading to its diverse biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetate: Another cobalt carboxylate with similar coordination properties.
Cobalt(II) naphthenate: Used in similar applications but with different ligand structures.
Nickel(II) naphthalene-2-carboxylate: A nickel analogue with comparable properties.
Uniqueness
Cobalt;naphthalene-2-carboxylic acid is unique due to the aromatic nature of the naphthalene-2-carboxylic acid ligand, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for specific catalytic and biological applications .
Properties
Molecular Formula |
C22H16CoO4 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
cobalt;naphthalene-2-carboxylic acid |
InChI |
InChI=1S/2C11H8O2.Co/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13); |
InChI Key |
NIAIXVGRPAROHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O.C1=CC=C2C=C(C=CC2=C1)C(=O)O.[Co] |
Origin of Product |
United States |
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